molecular formula C15H26FNO5 B8124350 trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate CAS No. 2126144-79-2

trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate

Cat. No.: B8124350
CAS No.: 2126144-79-2
M. Wt: 319.37 g/mol
InChI Key: RLKUBAPNXUHMBK-QWRGUYRKSA-N
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Description

trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate: is a chemical compound with the molecular formula C14H24FNO5. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen and the introduction of the fluorine atom at the 4-position. One common method includes the following steps:

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) groups.

    Fluorination: The fluorine atom is introduced at the 4-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Esterification: The hydroxyl group at the 3-position is esterified with tert-butyl chloroformate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting groups, revealing the free amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Trifluoroacetic acid (TFA) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Free amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored as a precursor in the synthesis of pharmaceutical agents.
  • Potential applications in drug discovery and development.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.
  • Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate is primarily related to its reactivity as an intermediate. It can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

  • tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
  • trans-4-Fluoropyrrolidin-3-ol hydrochloride

Comparison:

  • Structural Differences: The presence of different protecting groups and substituents.
  • Reactivity: Variations in reactivity due to the different functional groups.
  • Applications: While all these compounds are used as intermediates, their specific applications may vary based on their structural features.

This detailed article provides a comprehensive overview of trans-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (3S,4S)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyloxy]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26FNO5/c1-14(2,3)21-12(18)17-8-7-10(16)11(9-17)20-13(19)22-15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKUBAPNXUHMBK-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)OC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401108221
Record name 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]oxy]-4-fluoro-, 1,1-dimethylethyl ester, (3S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401108221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126144-79-2
Record name 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]oxy]-4-fluoro-, 1,1-dimethylethyl ester, (3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2126144-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]oxy]-4-fluoro-, 1,1-dimethylethyl ester, (3S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401108221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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